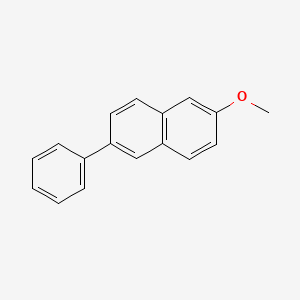

2-Methoxy-6-phenylnaphthalene

Description

Significance of Polycyclic Aromatic Hydrocarbon Derivatives in Contemporary Chemistry

Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. wikipedia.org These compounds, which include naphthalene (B1677914) as the simplest representative, are typically formed from the incomplete combustion of organic materials like coal, oil, wood, and gasoline. dcceew.gov.auepa.gov While many PAHs are known as environmental pollutants, their derivatives are of significant interest in various scientific fields. epa.govresearchgate.net

The rigid, planar structure and the extended π-electron conjugation of PAHs give rise to unique photophysical and chemical properties. nih.gov These characteristics make them valuable in several applications. For instance, some are used to manufacture dyes, plastics, and pesticides. dcceew.gov.au In more advanced applications, their derivatives are considered excellent candidates for building organic electronic devices due to their strong fluorescence, electroactivity, and photostability. nih.gov The ability to modify the naphthalene core allows chemists to fine-tune these properties, making naphthalene-based compounds indispensable in materials science for creating organic electronic materials and fluorescent probes. nbinno.com

Overview of 2-Methoxy-6-phenylnaphthalene as a Research Target in Organic and Materials Science

Within the broad class of naphthalene derivatives, this compound has emerged as a compound of interest for researchers. Its structure features a naphthalene core functionalized with both a methoxy (B1213986) (-OCH₃) group and a phenyl (-C₆H₅) group at the 2 and 6 positions, respectively. This biaryl structure is a key feature in many complex organic molecules.

The synthesis of this compound is a subject of study in organic chemistry, often serving as a model for developing and optimizing synthetic methodologies. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have been identified as versatile methods for forming the crucial carbon-carbon bond between the naphthalene and phenyl rings. nih.gov The investigation into its synthesis provides valuable insights for creating more complex biaryl compounds, which are important intermediates for the fine chemical industry. nih.gov

In materials science, the photophysical properties inherent to the phenylnaphthalene scaffold are of primary interest. The extended conjugation of the molecule suggests potential applications in areas requiring specific optical and electronic characteristics, aligning with the broader use of naphthalene derivatives in developing novel materials. nih.gov The compound serves as a building block, and its properties can be further modified through additional functionalization, making it a versatile target for creating new functional materials.

Chemical and Physical Properties

The properties of this compound are derived from its chemical structure. Below is a summary of its key identifiers and characteristics.

| Property | Value |

| Molecular Formula | C₁₇H₁₄O |

| IUPAC Name | This compound |

| Appearance | Solid |

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure.

| Spectroscopy Type | Data (Observed Chemical Shifts δ in ppm) | Reference |

| ¹H NMR (500 MHz, CDCl₃) | 7.98 (s, 1H), 7.80 (dd, J = 8.3, 6.7 Hz, 2H), 7.74–7.69 (m, 3H), 7.48 (t, J = 7.7 Hz, 2H), 7.37 (t, J = 7.4 Hz, 1H), 7.21–7.15 (m, 2H), 3.94 (s, 3H) | nih.gov |

| ¹³C NMR (101 MHz, CDCl₃) | 157.81, 141.24, 136.42, 133.82, 129.75, 129.22, 128.86, 127.29, 127.26, 127.10, 126.07, 125.65, 119.19, 105.62, 55.36 | nih.gov |

Structure

3D Structure

Properties

CAS No. |

59115-43-4 |

|---|---|

Molecular Formula |

C17H14O |

Molecular Weight |

234.29 g/mol |

IUPAC Name |

2-methoxy-6-phenylnaphthalene |

InChI |

InChI=1S/C17H14O/c1-18-17-10-9-15-11-14(7-8-16(15)12-17)13-5-3-2-4-6-13/h2-12H,1H3 |

InChI Key |

CNRLBMUETFJRMO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Methoxy 6 Phenylnaphthalene

Strategies for the Construction of the 2-Phenylnaphthalene (B165426) Skeleton

The formation of the core 2-phenylnaphthalene structure can be accomplished through several powerful synthetic reactions, including palladium-catalyzed cross-coupling and pericyclic cycloadditions.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for constructing carbon-carbon bonds, particularly for creating biaryl systems youtube.comlibretexts.org. This palladium-catalyzed reaction joins an organoboron species (such as a boronic acid or ester) with an organic halide or triflate nih.gov.

The reaction proceeds through a well-established catalytic cycle involving three key steps youtube.comlibretexts.org:

Oxidative Addition: The active Palladium(0) catalyst adds to the organic halide (e.g., 6-bromo-2-methoxynaphthalene), forming a Palladium(II) intermediate.

Transmetalation: In the presence of a base, the organic group from the organoboron reagent (e.g., the phenyl group from phenylboronic acid) is transferred to the palladium center.

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the final product (2-methoxy-6-phenylnaphthalene) and regenerating the Palladium(0) catalyst.

A highly effective route to this compound involves the coupling of 6-bromo-2-methoxynaphthalene with phenylboronic acid orgsyn.org. The starting bromonaphthalene is readily prepared from the bromination and subsequent methylation of 2-naphthol (B1666908) orgsyn.org. The efficiency of the Suzuki-Miyaura reaction can be influenced by several factors. The choice of base is critical, as it can affect reaction selectivity, with weaker bases sometimes favoring the reaction of boronic acids with lower pKa values researchgate.net. Furthermore, the electronic properties of the coupling partners play a role; electron-donating groups on the arylboronic acid can lead to higher yields, highlighting the importance of the transmetalation step's efficiency researchgate.net.

| Component | Example Reagents/Conditions | Function | Reference |

|---|---|---|---|

| Naphthalene (B1677914) Substrate | 6-Bromo-2-methoxynaphthalene | Aryl halide coupling partner | orgsyn.org |

| Boron Reagent | Phenylboronic acid | Source of the phenyl group | libretexts.orgresearchgate.net |

| Catalyst | Palladium complexes (e.g., Pd(OAc)₂, Pd(PPh₃)₄) | Catalyzes the C-C bond formation | nih.gov |

| Base | K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid for transmetalation | youtube.com |

| Solvent | Toluene, Dioxane, DMF, THF/Water mixtures | Solubilizes reactants and facilitates reaction | orgsyn.org |

The Diels-Alder reaction is a powerful pericyclic reaction that forms a six-membered ring from a conjugated diene and a dienophile (typically an alkene or alkyne) wikipedia.org. This [4+2] cycloaddition provides a reliable method for constructing cyclic systems with good stereochemical control wikipedia.org. To generate an aromatic naphthalene ring, the reaction often employs an alkyne as the dienophile or involves a subsequent elimination or oxidation step to aromatize the initially formed cyclohexene (B86901) ring umkc.edumasterorganicchemistry.com.

For the synthesis of 2-phenylnaphthalenes, the reaction can be designed in several ways:

A phenyl-substituted diene can react with a simple dienophile.

A diene can react with a phenyl-substituted alkyne (e.g., phenylacetylene).

A relevant strategy involves the reaction of a substituted cyclopentadienone (a diene) with an alkyne dienophile. The resulting bicyclic intermediate readily loses carbon monoxide in a retro-Diels-Alder step to yield a highly substituted aromatic ring umkc.edu. While not forming 2-phenylnaphthalene directly, the reaction of 1,3-diarylbenzo[c]furans with tetrathiafulvalene (B1198394) demonstrates the principle of using a Diels-Alder reaction followed by an acid-mediated cleavage to produce substituted naphthalenes acs.org. The regiochemistry is determined by the substitution patterns of the diene and dienophile.

| Diene | Dienophile | Intermediate Step | Product | Reference |

|---|---|---|---|---|

| Tetraphenylcyclopentadienone | Diphenylacetylene | Loss of Carbon Monoxide (CO) | Hexaphenylbenzene | umkc.edu |

| 1,3-Diphenylisobenzofuran | Dimethyl acetylenedicarboxylate | Aromatization | Dimethyl 1,4-diphenylnaphthalene-2,3-dicarboxylate | acs.org |

Beyond the two major strategies, other innovative methods have been developed for the synthesis of the phenylnaphthalene skeleton.

Benzannulation Reactions: Regiocontrolled benzannulation provides a distinct pathway to elaborate α-arylnaphthalenes. One such method involves the reaction of α-aryl-substituted carbonyl compounds with alkynes, mediated by Lewis acids like titanium tetrachloride (TiCl₄), to achieve a highly regioselective synthesis of polysubstituted naphthalenes nih.gov. Using precursors like aryl cyclopropyl (B3062369) carbinols, this strategy can yield ipso-type benzannulation products with excellent regioselectivity, achieving yields in the range of 49–69% nih.gov.

Synthesis from Styrene (B11656) Oxides: A novel and efficient protocol utilizes a recyclable Brønsted acidic ionic liquid, N-methyl-2-pyrrolidone hydrogensulfate ([HNMP]⁺HSO₄⁻), as both a catalyst and a solvent. This method constructs 2-phenylnaphthalene and its derivatives from styrene oxides in excellent yields rsc.org. The protocol is noted for its operational simplicity and high atom efficiency rsc.org.

| Method | Key Reagents | Key Features | Reference |

|---|---|---|---|

| Lewis Acid-Mediated Benzannulation | Aryl cyclopropyl carbinols, TiCl₄ or SnCl₄ | High regioselectivity for highly substituted naphthalenes. | nih.gov |

| Ionic Liquid-Catalyzed Reaction | Styrene oxides, [HNMP]⁺HSO₄⁻ | High yields, recyclable catalyst/solvent, high atom efficiency. | rsc.org |

Functionalization and Derivatization Strategies for this compound Analogues

The precise placement of substituents on the naphthalene core is crucial for tuning the molecule's properties. Once the core is formed, further modifications can be performed to create a library of analogues.

Achieving the specific 2,6-substitution pattern of this compound relies on regioselective control.

Synthesis from Pre-functionalized Precursors: The most direct and common strategy is to begin with a naphthalene derivative where the substitution pattern is already established. The synthesis of 6-bromo-2-methoxynaphthalene from 2-naphthol is a prime example orgsyn.org. Here, the inherent reactivity of the 2-naphthol skeleton directs bromination to the 6-position, and subsequent methylation of the hydroxyl group yields the desired precursor. The regiochemistry is thus locked in before the key C-C bond-forming step (e.g., Suzuki coupling) that introduces the phenyl group at the C-6 position orgsyn.org.

Directed ortho-Metalation (DoM): Functional groups can be used to direct metalation (and subsequent electrophilic quenching) to a specific adjacent position. The methoxy (B1213986) group is a well-known ortho-directing group. For instance, treating 1-methoxynaphthalene (B125815) with n-butyllithium (n-BuLi) in the presence of TMEDA generates a 2-lithio intermediate under kinetic control smolecule.com. This lithiated species can then react with a phenyl electrophile to install a phenyl group regioselectively at the C-2 position smolecule.com. This principle demonstrates how an existing methoxy group can be exploited to control the position of a new substituent.

| Strategy | Example | Outcome | Reference |

|---|---|---|---|

| Use of Pre-functionalized Substrate | Suzuki coupling of 6-bromo-2-methoxynaphthalene with phenylboronic acid. | Forms this compound with defined regiochemistry. | orgsyn.org |

| Directed ortho-Metalation (DoM) | Lithiation of 1-methoxynaphthalene followed by reaction with a phenyl electrophile. | Regioselective formation of 2-phenyl-1-methoxynaphthalene. | smolecule.com |

Once the this compound core is assembled, it can serve as a platform for further chemical transformations to generate analogues with modified properties.

Further Cross-Coupling Reactions: If the parent molecule is synthesized with a reactive handle, such as a halide, it can undergo subsequent cross-coupling reactions. For example, a brominated phenylnaphthalene derivative can be subjected to another Suzuki-Miyaura coupling to introduce additional aryl or vinyl groups, offering a route to more complex structures nih.gov.

Functionalization via Halogenated Intermediates: The synthesis of polybrominated naphthalenes provides versatile intermediates researchgate.net. These bromo-derivatives can be transformed into a variety of other functional groups. For example, a copper-assisted nucleophilic substitution reaction with sodium methoxide (B1231860) can be used to convert a bromo-substituent into an additional methoxy group researchgate.net. This allows for the synthesis of polymethoxylated naphthalene derivatives.

These derivatization experiments are crucial for developing structural analogs and exploring structure-activity relationships rsc.org.

| Reaction Type | Reagents | Functional Group Transformation | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | Ar-Br → Ar-Ar' | nih.gov |

| Nucleophilic Aromatic Substitution | Sodium methoxide, Copper iodide (CuI) | Ar-Br → Ar-OCH₃ | researchgate.net |

| Directed ortho-Metalation | n-BuLi, Electrophile (E⁺) | Ar-H → Ar-E (adjacent to directing group) | smolecule.com |

Post-Synthetic Modifications and Derivatization Studies

Demethylation and Hydroxylation Reactions of Methoxy-Phenylnaphthalenes

The transformation of methoxy-phenylnaphthalenes, such as this compound, through demethylation and hydroxylation reactions is a key aspect of their chemical reactivity. Demethylation, the cleavage of the methyl group from the methoxy ether, yields the corresponding naphthol, a valuable intermediate in organic synthesis.

Aryl methyl ethers can be efficiently demethylated using a protic acid in conjunction with a phase-transfer catalyst. For instance, the demethylation of the related compound 2-methoxynaphthalene (B124790) can be achieved using hydrobromic acid (HBr) and Aliquat-336 as a catalyst. Research has shown that this phase-transfer catalyst significantly accelerates the reaction rate. researchgate.net The reaction time can be optimized, with studies on 2-methoxynaphthalene showing that demethylation increases with time, achieving complete conversion within 2 hours under specific conditions. researchgate.net

Table 1: Effect of Reaction Time on the Demethylation of 2-Methoxynaphthalene

| Time (hours) | Conversion (%) |

|---|---|

| 0.5 | 35 |

| 1.0 | 65 |

| 1.5 | 85 |

| 2.0 | 100 |

Data derived from studies on 2-methoxynaphthalene, a related methoxy-naphthalene compound. researchgate.net

Hydroxylation involves the introduction of a hydroxyl (-OH) group onto the aromatic rings. While direct hydroxylation of this compound is not extensively detailed, studies on related naphthalene derivatives provide insight into these reactions. For example, naphthalene dioxygenase has been shown to catalyze the p-hydroxylation of chlorophenols and methylphenols. nih.gov The oxidation of naphthalene itself can lead to hydroxylated products, which are then often further oxidized. jchps.comresearchgate.net The mechanisms of such hydroxylations can be complex, sometimes involving radical intermediates, as seen in the reaction of naphthalene with hydroxyl radicals. acs.org

Halogenation and Other Electrophilic/Nucleophilic Substitutions on the Naphthalene and Phenyl Moieties

The aromatic rings of this compound are susceptible to a variety of substitution reactions, including halogenation, as well as other electrophilic and nucleophilic attacks.

Halogenation is the process of introducing one or more halogen atoms into a compound. khanacademy.org While specific studies on the direct halogenation of this compound are limited, related reactions on similar structures have been documented.

Electrophilic Aromatic Substitution is a characteristic reaction of aromatic compounds like naphthalene. The sulfonation of naphthalene is a classic textbook example that illustrates the principles of kinetic versus thermodynamic control in these reactions. acs.orgstackexchange.com At lower temperatures (e.g., 80°C), the reaction favors the formation of naphthalene-1-sulfonic acid, the kinetic product, because the transition state leading to it is lower in energy. acs.orgstackexchange.comwordpress.com However, at higher temperatures (e.g., 160°C), the more stable naphthalene-2-sulfonic acid, the thermodynamic product, predominates because the reaction becomes reversible, allowing equilibrium to be established. acs.orgstackexchange.com This principle is governed by the stability of the carbocation intermediates, where substitution at the alpha-position (C1) allows for more resonance structures that preserve an intact aromatic sextet compared to substitution at the beta-position (C2). acs.orgwordpress.com

Nucleophilic Aromatic Substitution (SNAr) on methoxy-naphthalene systems has also been explored. In some cases, the methoxy group itself can be displaced by a nucleophile. For example, a novel SNAr reaction has been described for 1-methoxy-2-(diphenylphosphinyl)-naphthalene, where the methoxy group is readily replaced by Grignard reagents, amides, and alkoxides. elsevierpure.com The mechanism of SNAr reactions can be complex, sometimes proceeding through a concerted pathway rather than the traditional stepwise addition-elimination mechanism involving a stable Meisenheimer intermediate. nih.govnih.gov The favorability of a concerted versus stepwise mechanism depends on the stability of the potential intermediate and the nature of the leaving group. nih.gov

Mechanistic Investigations of this compound Formation and Reactions

Elucidation of Reaction Mechanisms via Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), have become powerful tools for investigating the molecular structures, properties, and reaction mechanisms of complex organic molecules. nih.govnih.govdergipark.org.tr These computational methods allow for the detailed examination of reaction pathways, transition states, and intermediates that may be difficult to observe experimentally. acs.orgresearchgate.net

For molecules containing methoxy, phenyl, and naphthalene moieties, DFT methods such as B3LYP with various basis sets (e.g., 6-311++G(d,p)) are used to optimize molecular geometries, predict vibrational spectra (FT-IR and FT-Raman), and calculate NMR chemical shifts. nih.govnih.gov These theoretical calculations provide insights into the electronic structure, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity. nih.govchemrevlett.comsamipubco.com

Mechanistic studies using DFT can map out the potential energy surfaces of reactions. For instance, DFT has been used to investigate the formation of naphthalene from the reaction of a phenyl radical with vinylacetylene, identifying transition states and intermediates along the pathway. acs.org Similarly, the reaction mechanisms for the formation of polycyclic aromatic hydrocarbons from naphthalene have been elucidated, detailing steps such as protonation, electrophilic addition, and dehydrogenation. researchgate.net In the context of substitution reactions, quantum chemical modeling can determine kinetic and thermodynamic factors that control regioselectivity, as demonstrated in the lithiation of naphthalene chromium tricarbonyl complexes. researchgate.net These computational approaches have also been applied to study the OH-initiated oxidation of naphthalene, estimating kinetic rate constants and confirming that the reaction pathway leading to 1-naphthol (B170400) is favored at lower temperatures. acs.org

Kinetic Studies of Naphthalene Derivatization Reactions

Kinetic studies are essential for understanding the rates and mechanisms of chemical reactions involving naphthalene and its derivatives. A prominent example of kinetic control in naphthalene chemistry is electrophilic substitution. acs.org The sulfonation of naphthalene yields different products depending on the reaction temperature. The formation of naphthalene-1-sulfonic acid is faster and thus favored under kinetic control (lower temperatures), while the more stable naphthalene-2-sulfonic acid is the major product under thermodynamic control (higher temperatures), where the reversibility of the reaction allows the most stable product to accumulate. acs.orgstackexchange.comscribd.com

Kinetic investigations have also been performed on the oxidation of naphthalene. The oxidation of naphthalene by potassium permanganate (B83412) in an aqueous acetic acid medium was found to follow first-order kinetics with respect to the concentrations of naphthalene, the oxidant, and the acid. jchps.comresearchgate.net Such studies help in deducing the reaction mechanism and the composition of the transition state. jchps.comresearchgate.net

Furthermore, kinetic modeling is applied to complex reaction networks, such as the liquid-phase oxidation of 2,6-dimethylnaphthalene (B47086) to 2,6-naphthalenedicarboxylic acid. acs.org By developing kinetic models based on free radical chain reaction mechanisms and validating them with experimental data, the influence of various parameters like temperature and catalyst concentration on the reaction rates and product distribution can be systematically investigated. acs.org Theoretical kinetic rate constants for reactions like the oxidation of naphthalene by OH radicals can also be estimated using methods like transition state theory and RRKM theory, providing a deeper understanding of the reaction dynamics at a molecular level. acs.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed picture of the molecular structure, connectivity, and spatial arrangement can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 2-Methoxy-6-phenylnaphthalene provides information on the number, environment, and connectivity of the hydrogen atoms. The spectrum is expected to show distinct signals for the methoxy (B1213986) group protons and the aromatic protons on both the naphthalene (B1677914) and phenyl rings.

The methoxy group (-OCH₃) protons are anticipated to appear as a sharp singlet in the upfield region of the aromatic spectrum, typically around 3.9 ppm. The eleven aromatic protons will resonate in the downfield region, generally between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring currents. The precise chemical shifts and coupling patterns (singlets, doublets, triplets, or multiplets) are determined by the electronic environment and the proximity to neighboring protons. Protons on the naphthalene core are influenced by the electron-donating methoxy group and the phenyl substituent, leading to a complex and overlapping multiplet structure.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -OCH₃ | ~3.9 | Singlet (s) |

| Aromatic Protons (Naphthalene & Phenyl Rings) | 7.0 - 8.0 | Multiplet (m) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The spectrum is expected to show 17 distinct resonances, corresponding to the 17 carbon atoms in the molecule.

The methoxy carbon will appear in the upfield region of the spectrum, typically around 55 ppm. The aromatic carbons will resonate in the downfield region, from approximately 105 to 160 ppm. The carbon atom directly attached to the methoxy group (C-2) is expected to be significantly deshielded and appear far downfield, often near 157-158 ppm, due to the electron-withdrawing inductive effect of the oxygen atom. The quaternary carbons (C-6, C-9, C-10, and the phenyl C-1') will generally show weaker signals compared to the protonated carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -OCH₃ | ~55 |

| Aromatic C-H | 105 - 130 |

| Aromatic Quaternary Carbons | 130 - 142 |

| C2 (Carbon attached to -OCH₃) | ~158 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While 1D NMR provides essential information, 2D NMR techniques are indispensable for unambiguously assigning all proton and carbon signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. Cross-peaks in the COSY spectrum would connect signals from protons that are on adjacent carbons, allowing for the mapping of the spin systems within the phenyl and naphthalene rings. This would be crucial for distinguishing between the different aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton-carbon pairs (¹H-¹³C). columbia.eduhmdb.cacolumbia.edusdsu.edu Each cross-peak indicates a carbon atom and the proton(s) attached to it. This technique allows for the direct assignment of the protonated carbons in the ¹³C NMR spectrum based on the already assigned ¹H NMR signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart (and sometimes four in conjugated systems). columbia.educolumbia.edusdsu.edu HMBC is critical for identifying the connectivity between different fragments of the molecule. For instance, correlations would be expected between the methoxy protons and the C-2 carbon, and between the protons on the phenyl ring and the C-6 carbon of the naphthalene core, definitively confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This technique is particularly useful for determining stereochemistry and conformation. In the case of this compound, NOESY could reveal spatial proximity between the protons of the methoxy group and the H-1 or H-3 protons on the naphthalene ring, as well as between the ortho-protons of the phenyl ring and the H-5 or H-7 protons of the naphthalene ring, providing insights into the preferred rotational orientation (conformation) of the phenyl group relative to the naphthalene core.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy probes the vibrational energy levels of a molecule. The resulting spectrum is a unique "fingerprint" that is characteristic of the compound's structure and bonding.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. ijpsjournal.com

Key expected absorptions include:

Aromatic C-H Stretching: A group of sharp bands typically appearing just above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹). ijpsjournal.com

Aliphatic C-H Stretching: Bands corresponding to the methoxy group protons, usually found in the 2850-3000 cm⁻¹ region.

Aromatic C=C Stretching: Several sharp bands of variable intensity in the 1450-1650 cm⁻¹ region, characteristic of the naphthalene and phenyl rings. ijpsjournal.com

C-O Stretching: A strong absorption band associated with the aryl-alkyl ether linkage of the methoxy group, expected in the 1250-1300 cm⁻¹ range. ijpsjournal.com

Out-of-Plane C-H Bending: Strong bands in the 690-900 cm⁻¹ region, which are often diagnostic of the substitution pattern on the aromatic rings.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch (-OCH₃) | 3000 - 2850 | Medium |

| Aromatic C=C Stretch | 1650 - 1450 | Medium-Strong |

| Asymmetric C-O-C Stretch | 1300 - 1200 | Strong |

| Symmetric C-O-C Stretch | 1100 - 1000 | Medium |

| C-H Out-of-Plane Bend | 900 - 690 | Strong |

Raman Spectroscopy Applications, Including Surface-Enhanced Raman Scattering (SERS) Studies

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser, where shifts in the frequency of the scattered light correspond to the vibrational modes of the molecule. While FT-IR is sensitive to vibrations involving a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule.

For this compound, the Raman spectrum would be particularly useful for observing the symmetric vibrations of the aromatic rings, which often give strong Raman signals. The C=C stretching modes of the naphthalene and phenyl rings would be prominent. Vibrations of the C-C bond linking the two ring systems would also be Raman active.

Surface-Enhanced Raman Scattering (SERS) is a technique that can dramatically enhance the Raman signal of molecules adsorbed onto nanostructured metal surfaces (typically silver or gold). This enhancement allows for the detection of very small amounts of a substance. A SERS study of this compound could provide insights into how the molecule orients itself and interacts with a metal surface, which is valuable for applications in materials science and sensor technology. The enhancement of specific vibrational modes can indicate which parts of the molecule are closest to the surface.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and confirming the elemental composition of a compound. For this compound (C₁₇H₁₄O), the exact molecular weight provides the basis for identifying its molecular ion peak in the mass spectrum.

Molecular Weight Determination: The molecular formula C₁₇H₁₄O yields a monoisotopic mass of 234.1045 g/mol and an average mass of 234.298 g/mol chemspider.com. In high-resolution mass spectrometry, the molecular ion peak (M⁺•) would be observed at m/z 234.1045, confirming the compound's elemental composition. Due to the stable, conjugated aromatic structure, the molecular ion peak is expected to be prominent and readily identifiable researchgate.net.

Fragmentation Analysis: Electron Ionization (EI) mass spectrometry induces fragmentation of the molecular ion, providing valuable structural information. The fragmentation pattern of this compound can be predicted based on the established behavior of aromatic ethers and phenyl-substituted aromatic systems. The stable aromatic core means that fragmentation will primarily involve the substituents.

Key expected fragmentation pathways include:

Loss of a Methyl Radical: A common fragmentation for methoxy-substituted aromatics is the cleavage of the O–CH₃ bond, leading to the loss of a methyl radical (•CH₃). This would produce a significant fragment ion at m/z 219 (M-15), corresponding to the [M-CH₃]⁺ ion.

Loss of a Methoxy Radical: Cleavage of the C–O bond can result in the loss of a methoxy radical (•OCH₃), yielding a cation at m/z 203 (M-31).

Loss of Formaldehyde (B43269): A rearrangement process can lead to the elimination of a neutral formaldehyde molecule (CH₂O), resulting in a fragment at m/z 204 (M-30).

Loss of CO and H: Further fragmentation of the [M-CH₃]⁺ ion can occur through the loss of a carbon monoxide (CO) molecule, a characteristic fragmentation for phenolic-type ions, followed by the loss of a hydrogen atom, leading to ions at m/z 191 and m/z 190.

Phenyl Cation: The presence of the phenyl group may result in a fragment corresponding to the phenyl cation (C₆H₅⁺) at m/z 77.

The following table summarizes the predicted key fragments for this compound.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Significance |

| 234 | [C₁₇H₁₄O]⁺• | - | Molecular Ion (M⁺•) |

| 219 | [M - CH₃]⁺ | •CH₃ | Loss of methyl radical from the methoxy group |

| 203 | [M - OCH₃]⁺ | •OCH₃ | Loss of methoxy radical |

| 204 | [M - CH₂O]⁺• | CH₂O | Rearrangement and loss of formaldehyde |

| 189 | [M - CH₃ - CO - H]⁺ | •CH₃, CO, H | Subsequent fragmentation of the m/z 219 ion |

| 77 | [C₆H₅]⁺ | C₁₁H₉O | Phenyl cation |

Advanced Optical Spectroscopic Techniques

Optical spectroscopy probes the electronic transitions within the molecule, providing insight into its conjugation, chromophore system, and photophysical properties.

UV-Vis spectroscopy measures the absorption of light as a function of wavelength, revealing information about the electronic transitions within the conjugated π-electron system. The spectrum of this compound is expected to be dominated by intense absorptions corresponding to π-π* transitions within its extended aromatic structure ijpsjournal.com.

The parent compound, 2-methoxynaphthalene (B124790), typically exhibits absorption maxima in the regions of 220-240 nm and 280-300 nm ijpsjournal.com. The addition of a phenyl group at the 6-position extends the conjugated system. This extension is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands. Naphthalene derivatives, in general, show characteristic absorption in the 300-350 nm range researchgate.net. Therefore, this compound will likely display a complex spectrum with multiple strong absorption bands across the UV region.

The expected absorption bands are summarized in the table below.

| Expected λₘₐₓ Region (nm) | Transition Type | Associated Chromophore |

| ~230 - 260 | π → π | Phenyl and Naphthalene Rings |

| ~280 - 350 | π → π | Extended Phenylnaphthalene Conjugated System |

Fluorescence spectroscopy provides information on the de-excitation pathways of electronically excited molecules, offering insights into their structure, environment, and dynamics.

Steady-State Fluorescence: Steady-state measurements involve exciting the molecule at a fixed wavelength and scanning the resulting emission spectrum. Key parameters derived from this include the emission wavelength maximum (λₑₘ) and the fluorescence quantum yield (Φf).

Emission Spectrum: Following excitation into its absorption bands, this compound is expected to exhibit fluorescence at longer wavelengths than its absorption, a phenomenon known as the Stokes shift uci.edu. For comparison, the related compound 2,6-dimethylnaphthalene (B47086) shows an emission peak at 340 nm following excitation at 273 nm aatbio.com. The extended conjugation in this compound may shift this emission to even longer wavelengths.

Fluorescence Quantum Yield (Φf): This parameter measures the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed nih.gov. The quantum yield of the parent naphthalene is 0.23, and studies on substituted naphthalenes show that this value is highly dependent on the nature and position of substituents mdpi.com. Methoxy and phenyl substitution can significantly alter the quantum yield by affecting the rates of radiative and non-radiative decay pathways nih.gov.

Time-Resolved Measurements: Time-resolved fluorescence measures the decay of fluorescence intensity over time following excitation with a short pulse of light. The primary parameter obtained is the fluorescence lifetime (τ).

Fluorescence Lifetime (τ): This is the average time the molecule spends in the excited state before returning to the ground state nih.gov. Lifetimes for fluorescent organic molecules typically fall in the nanosecond range (10⁻⁹ s) uci.edu. For instance, various methoxy-trans-stilbene derivatives exhibit lifetimes between 0.82 and 3.46 ns nih.gov. Studies on the related 2-phenylnaphthalene (B165426) have indicated complex fluorescence decay, suggesting the presence of more than one emissive component, potentially due to different rotational conformers. It is plausible that this compound could exhibit similar complex decay kinetics.

The expected fluorescence properties are summarized below.

| Parameter | Description | Expected Characteristics |

| Excitation Maxima (λₑₓ) | Wavelengths of maximum absorption leading to fluorescence. | Corresponds to the UV-Vis absorption bands (~230-350 nm). |

| Emission Maxima (λₑₘ) | Wavelength of maximum fluorescence intensity. | Expected > 340 nm, showing a significant Stokes shift. |

| Quantum Yield (Φf) | Efficiency of light emission. | Highly dependent on solvent and temperature; value influenced by both methoxy and phenyl groups. |

| Fluorescence Lifetime (τ) | Average duration of the excited state. | Expected to be in the nanosecond range; may exhibit multi-exponential decay due to conformational isomers. |

Computational and Theoretical Chemistry of 2 Methoxy 6 Phenylnaphthalene

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the molecular structure and electronic properties of chemical compounds. By utilizing functionals such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr) combined with various basis sets, it is possible to predict molecular geometries, orbital energies, and other key chemical descriptors with a high degree of accuracy. For a molecule like 2-Methoxy-6-phenylnaphthalene, DFT calculations provide deep insights into its conformational preferences, electronic behavior, and potential reactivity.

The first step in the computational analysis of this compound involves geometry optimization. This process seeks to find the lowest energy arrangement of the atoms in three-dimensional space, which corresponds to the most stable structure of the molecule. Quantum chemical calculations, particularly using DFT methods with basis sets like 6-31G* or 6-31+G(d,p), are employed to achieve this. nist.gov The optimization process systematically adjusts bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located. youtube.com

A critical aspect of the structure of this compound is the rotational freedom around the single bond connecting the naphthalene (B1677914) and phenyl rings. This rotation defines the molecule's conformation. The key parameter in this analysis is the dihedral angle (or torsional angle) between the planes of the two aromatic rings. For the parent compound, 2-phenylnaphthalene (B165426), DFT calculations have been performed to determine its thermodynamic properties based on optimized geometries. nist.gov

Conformational analysis aims to identify the most stable conformer by calculating the energy of the molecule as a function of this dihedral angle. libretexts.org For biaryl systems like 2-phenylnaphthalene, there is a delicate balance between two opposing factors:

π-conjugation: A planar conformation (dihedral angle of 0° or 180°) maximizes the overlap between the π-orbitals of the two rings, which is electronically stabilizing.

Steric Hindrance: In a planar arrangement, steric repulsion between the ortho-hydrogens on the adjacent rings leads to instability.

As a result of this trade-off, the minimum energy conformation for many biaryl compounds is a non-planar, twisted structure. ic.ac.uk For 2-phenylnaphthalene, the phenyl ring is twisted relative to the naphthalene ring, with a calculated dihedral angle that minimizes steric clash while retaining significant electronic conjugation. The presence of the methoxy (B1213986) group in this compound can further influence the conformational preference through steric and electronic effects, potentially altering the optimal dihedral angle. researchgate.netufms.br The geometry optimization would also determine the orientation of the methoxy group relative to the naphthalene ring.

Below is a table of selected, theoretically optimized geometrical parameters for 2-phenylnaphthalene, which serves as a structural model for this compound. These values are typical for calculations performed at the B3LYP level of theory.

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| C-C (Inter-ring) Bond Length | The length of the single bond connecting the phenyl and naphthalene rings. | ~1.49 Å |

| C-C (Aromatic) Bond Length | The average length of the carbon-carbon bonds within the aromatic rings. | ~1.40 Å |

| C-H (Aromatic) Bond Length | The average length of the carbon-hydrogen bonds on the aromatic rings. | ~1.08 Å |

| Inter-ring Dihedral Angle | The twist angle between the plane of the phenyl ring and the plane of the naphthalene ring. | ~35° - 45° |

| C-O (Methoxy) Bond Length | The length of the carbon-oxygen bond of the methoxy group. | ~1.36 Å |

| O-CH₃ (Methoxy) Bond Length | The length of the oxygen-methyl bond of the methoxy group. | ~1.43 Å |

This article is for informational purposes only and does not constitute professional advice. The computational data presented are illustrative and based on theoretical models.

Prediction of Spectroscopic Parameters through Quantum Chemical Methods

Calculated Vibrational Frequencies (IR and Raman)

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the vibrational spectra (Infrared and Raman) of molecules like this compound. These calculations provide a set of vibrational frequencies and their corresponding intensities, which are invaluable for interpreting experimental spectra and assigning specific vibrational modes to observed absorption bands.

The process typically involves optimizing the molecular geometry of this compound to a minimum energy structure. Following this, harmonic vibrational frequency calculations are performed at the same level of theory. A popular and effective method for such calculations is the B3LYP functional combined with a suitable basis set, such as 6-311++G(d,p). niscpr.res.in

The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and incomplete treatment of electron correlation. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data.

The vibrational modes of this compound can be categorized into several groups:

Naphthalene ring vibrations: These include C-C stretching, in-plane and out-of-plane C-H bending, and ring breathing modes.

Phenyl group vibrations: Similar to the naphthalene ring, these involve C-C stretching and C-H bending modes of the phenyl substituent.

Methoxy group vibrations: These include C-H stretching and bending of the methyl group, as well as C-O stretching and bending modes.

Inter-ring vibrations: These involve the stretching and torsional modes of the C-C bond connecting the naphthalene and phenyl rings.

A detailed analysis of the calculated vibrational spectra allows for the unambiguous assignment of each vibrational mode. For instance, the characteristic C-H stretching vibrations of the aromatic rings are expected to appear in the 3100-3000 cm⁻¹ region. The C-C stretching vibrations of the aromatic rings typically give rise to a series of bands in the 1600-1400 cm⁻¹ range. The methoxy group has characteristic vibrations, such as the asymmetric and symmetric C-H stretching and bending modes.

Below is an illustrative table of selected calculated vibrational frequencies for this compound, based on typical DFT calculations for similar aromatic compounds.

| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Vibrational Mode Assignment |

| 3105 | 2981 | Medium | Strong | Aromatic C-H Stretch (Naphthalene) |

| 3088 | 2964 | Medium | Strong | Aromatic C-H Stretch (Phenyl) |

| 2985 | 2866 | Strong | Medium | Asymmetric C-H Stretch (Methoxy) |

| 2930 | 2813 | Medium | Medium | Symmetric C-H Stretch (Methoxy) |

| 1625 | 1560 | Strong | Medium | Aromatic C-C Stretch |

| 1510 | 1450 | Medium | Strong | Aromatic C-C Stretch |

| 1255 | 1205 | Very Strong | Low | Asymmetric C-O-C Stretch |

| 1030 | 989 | Strong | Medium | Symmetric C-O-C Stretch |

| 880 | 845 | Strong | Low | Out-of-plane C-H Bend |

| 760 | 730 | Very Strong | Low | Out-of-plane C-H Bend |

Note: The frequencies and intensities in this table are representative and intended for illustrative purposes. Actual values would be obtained from specific quantum chemical calculations.

Reaction Mechanism Elucidation and Transition State Analysis through Computational Studies

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface (PES) of a reaction, researchers can identify the reactants, products, intermediates, and, most importantly, the transition states that connect them.

The process of elucidating a reaction mechanism computationally involves several key steps:

Identification of Reactants and Products: The structures of the starting materials and the final products are optimized to their minimum energy geometries.

Locating Transition States: A transition state (TS) is a first-order saddle point on the PES, representing the energy maximum along the reaction coordinate. Various computational algorithms are employed to locate the TS connecting the reactants and intermediates or intermediates and products.

Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is located, an IRC calculation is performed to confirm that the TS indeed connects the desired reactants and products (or intermediates). The IRC path traces the minimum energy path from the transition state down to the corresponding energy minima.

Calculation of Activation Energies: The energy difference between the transition state and the reactants is the activation energy (ΔE‡), a critical parameter that determines the reaction rate.

For example, a computational study on the electrophilic substitution of this compound would involve modeling the approach of an electrophile to the aromatic rings. The calculations would help determine the most likely site of attack by comparing the activation energies for substitution at different positions on both the naphthalene and phenyl rings. The methoxy group, being an activating group, would be expected to direct electrophiles to the ortho and para positions of the naphthalene ring.

A hypothetical reaction coordinate diagram for an electrophilic aromatic substitution reaction is shown below.

| Reaction Coordinate | Structure | Relative Energy (kcal/mol) |

| Reactants | This compound + Electrophile | 0.0 |

| Transition State 1 (TS1) | Sigma complex formation | +15.2 |

| Intermediate | Sigma Complex (Wheland intermediate) | +5.8 |

| Transition State 2 (TS2) | Proton abstraction | +12.5 |

| Products | Substituted this compound + H⁺ | -10.3 |

Note: The energy values are hypothetical and serve to illustrate the concept of a reaction profile.

Through such studies, one can gain a detailed, atomistic understanding of the reaction pathway, the geometry of the transition states, and the factors that control the reaction's feasibility and selectivity.

Solvent Effects on Molecular Properties and Reactivity: A Computational Perspective

The properties and reactivity of a molecule can be significantly influenced by its surrounding solvent environment. Computational chemistry offers methods to model these solvent effects, providing insights that are often difficult to obtain through experiments alone.

There are two main approaches to modeling solvent effects computationally:

Implicit Solvation Models: In this approach, the solvent is treated as a continuous medium with a specific dielectric constant. The solute molecule is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the solvent are calculated. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model.

Explicit Solvation Models: This method involves explicitly including a number of solvent molecules around the solute molecule in the calculation. This approach can capture specific solute-solvent interactions, such as hydrogen bonding, but is computationally more demanding.

Computational studies can investigate how the solvent affects various properties of this compound:

Molecular Geometry: The geometry of the molecule can be slightly altered in different solvents due to solute-solvent interactions.

Electronic Properties: The dipole moment, polarizability, and the energies of the frontier molecular orbitals (HOMO and LUMO) can be influenced by the polarity of the solvent. For instance, the HOMO-LUMO energy gap might decrease in more polar solvents, which could lead to a red shift in the UV-Vis absorption spectrum. semanticscholar.org

Reactivity: Solvent polarity can have a profound impact on reaction rates and mechanisms. For reactions involving charge separation in the transition state, polar solvents can stabilize the transition state more than the reactants, thus lowering the activation energy and accelerating the reaction. researchgate.net

An illustrative table showing the calculated dipole moment and HOMO-LUMO gap of this compound in different solvents is presented below.

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) | Calculated HOMO-LUMO Gap (eV) |

| Gas Phase | 1 | 2.15 | 4.85 |

| n-Hexane | 1.88 | 2.48 | 4.72 |

| Dichloromethane | 8.93 | 3.12 | 4.58 |

| Acetonitrile | 35.69 | 3.55 | 4.45 |

| Water | 78.36 | 3.78 | 4.38 |

Note: The values in this table are representative and based on general trends observed for similar molecules. They serve to illustrate the influence of solvent polarity.

By performing these computational investigations, a deeper understanding of the behavior of this compound in various chemical environments can be achieved, which is crucial for designing and optimizing chemical processes involving this compound.

Photophysical Properties and Luminescence of 2 Methoxy 6 Phenylnaphthalene and Its Derivatives

Absorption and Emission Characteristics in Various Media

The electronic absorption spectra of 2-phenylnaphthalene (B165426) derivatives are characterized by strong absorption bands in the ultraviolet (UV) region, which are attributed to π-π* electronic transitions within the aromatic system. For naphthalene (B1677914) derivatives, these transitions typically occur in the 250-350 nm range. The position and intensity of these bands are sensitive to the solvent environment. An increase in solvent polarity can cause a slight bathochromic (red) shift in the long-wavelength absorption band.

Below is a representative data table illustrating typical absorption and emission characteristics for a generic substituted 2-phenylnaphthalene in different solvents.

| Solvent | Polarity Index | Typical λabs (nm) | Typical λem (nm) | Typical Stokes Shift (cm-1) |

| Cyclohexane | 0.2 | ~330 | ~350 | ~1700 |

| Toluene | 2.4 | ~332 | ~358 | ~2200 |

| Acetonitrile | 5.8 | ~335 | ~370 | ~3000 |

| Methanol | 6.6 | ~336 | ~375 | ~3300 |

Fluorescence Quantum Yields and Excited-State Lifetimes

Two critical parameters that define the efficiency of a fluorophore are its fluorescence quantum yield (Φ_f_) and excited-state lifetime (τ_f_). The quantum yield is the ratio of photons emitted to photons absorbed, representing the efficiency of the fluorescence process. The lifetime is the average time the molecule spends in the excited state before returning to the ground state. nih.gov These two parameters are intrinsically linked to the radiative (k_r_) and non-radiative (k_nr_) decay rates of the excited state.

The relationships are given by:

Φ_f_ = k_r_ / (k_r_ + k_nr_)

τ_f_ = 1 / (k_r_ + k_nr_)

From these, the rate constants can be calculated:

k_r_ = Φ_f_ / τ_f_

k_nr_ = (1 - Φ_f_) / τ_f_

For naphthalene derivatives, both quantum yield and lifetime are sensitive to substituents and the surrounding environment. For instance, in a series of fluorescein derivatives, substitutions on the aromatic rings were shown to significantly impact both Φ_f_ and τ_f_. researchgate.net While specific values for 2-methoxy-6-phenylnaphthalene are not available, the table below presents hypothetical data based on typical values for similar aromatic hydrocarbons to illustrate the concepts.

| Solvent | Φf | τf (ns) | kr (108 s-1) | knr (108 s-1) |

| Cyclohexane | 0.55 | 5.0 | 1.10 | 0.90 |

| Toluene | 0.45 | 4.5 | 1.00 | 1.22 |

| Acetonitrile | 0.30 | 4.0 | 0.75 | 1.75 |

| Methanol | 0.25 | 3.8 | 0.66 | 1.97 |

Note: This is an illustrative table. The decrease in quantum yield and lifetime in more polar solvents is a common trend for many fluorophores due to the promotion of non-radiative decay pathways.

Excited State Dynamics and Photochemical Pathways

Upon absorption of a photon, a molecule like this compound is promoted to an excited electronic singlet state (S_n_). The molecule then rapidly relaxes to the lowest excited singlet state (S_1_) through internal conversion. From the S_1_ state, the molecule can return to the ground state (S_0_) via several competing pathways:

Fluorescence: Radiative decay from S_1_ to S_0_, emitting a photon. This is often the dominant pathway for rigid aromatic molecules.

Internal Conversion (IC): A non-radiative transition from S_1_ to S_0_. This process is often facilitated by molecular vibrations and flexibility.

Intersystem Crossing (ISC): A non-radiative transition from the singlet state (S_1_) to a triplet state (T_1_). The probability of ISC is influenced by the presence of heavy atoms and specific molecular geometries. acs.org From the T_1_ state, the molecule can return to the ground state via phosphorescence (radiative) or non-radiative decay.

Studies on substituted naphthalene azo dyes have shown that excited-state lifetimes can be very short, with deactivation pathways occurring on the picosecond timescale. rsc.orgresearchgate.net For some naphthalene derivatives, protonation can shut down photochemical pathways like photoisomerization and lead to faster excited-state dynamics. rsc.org The specific substituents, such as the electron-donating methoxy (B1213986) group on the 2-phenylnaphthalene scaffold, play a crucial role in determining the energy levels of the excited states and the rates of these deactivation processes. acs.org

Solvatochromism and Environment Sensitivity in Luminescent Naphthalene Systems

Solvatochromism refers to the change in the absorption or emission spectral properties of a compound with a change in solvent polarity. nih.gov This phenomenon is particularly pronounced in molecules where the electron distribution, and therefore the dipole moment, is significantly different between the ground and excited states. Such molecules often possess an intramolecular charge-transfer (ICT) character.

For a compound like this compound, the electron-donating methoxy group and the phenyl group can facilitate charge redistribution upon photoexcitation. In polar solvents, the solvent molecules will reorient to stabilize the more polar excited state, lowering its energy. This stabilization leads to a bathochromic (red) shift in the fluorescence emission spectrum. This positive solvatochromism is a hallmark of many "push-pull" fluorophores. rsc.org

The Lippert-Mataga equation is often used to quantify this effect by relating the Stokes shift to the solvent's polarity function, which includes its dielectric constant and refractive index. A linear Lippert-Mataga plot confirms the influence of general solvent effects on the excited state. Studies on naphthalene diimide dyes have used this approach to characterize the polarity changes between the ground and excited states. nih.govresearchgate.net

Design Principles for Enhanced Luminescent Properties of 2-Phenylnaphthalene Scaffolds

The design of new molecules based on the 2-phenylnaphthalene scaffold with tailored luminescent properties follows several key principles:

Modulation of Electron-Donating and -Withdrawing Groups: Introducing strong electron-donating groups (like methoxy or amino groups) and electron-withdrawing groups (like cyano or nitro groups) at different positions on the scaffold can create a "push-pull" system. This enhances ICT character, typically leading to a red-shift in emission and increased sensitivity to the environment. nih.gov

Extension of π-Conjugation: Extending the conjugated system, for example, by adding more aromatic rings, generally lowers the HOMO-LUMO energy gap. This results in a bathochromic shift in both absorption and emission, pushing the fluorescence towards longer wavelengths.

Structural Rigidity: The fluorescence quantum yield can often be increased by making the molecular structure more rigid. This can be achieved by introducing chemical bridges or bulky groups that restrict rotational and vibrational modes. These motions often serve as non-radiative decay channels, so limiting them enhances the probability of radiative decay (fluorescence).

Control of Molecular Geometry: The relative orientation of the phenyl and naphthalene rings is crucial. A twisted geometry between donor and acceptor moieties can enhance ICT and lead to large Stokes shifts, a desirable property for avoiding self-absorption. rsc.org However, a completely orthogonal arrangement may inhibit the necessary electronic communication and quench fluorescence.

Strategic Substitution: The position of substituents on the naphthalene core has a significant effect. As seen in naphthalene phthalimide derivatives, altering the connection points of substituent groups can change electrochemical and optical properties, indicating that precise positional control is a powerful tool for tuning the molecule's behavior. mdpi.com

By applying these principles, researchers can rationally design novel 2-phenylnaphthalene derivatives with optimized properties such as high quantum yields, specific emission colors, and desired environmental sensitivity for applications in sensing, imaging, and materials science. researchgate.net

Advanced Applications in Materials Science and Optoelectronics

Role of Naphthalene (B1677914) Derivatives in Organic Electronic Materials

Naphthalene derivatives are increasingly investigated for their potential in organic electronic devices due to their inherent electronic and optical properties. ontosight.ai The introduction of a naphthalene moiety into a conjugated system can enhance photostability, a crucial factor for the longevity and performance of organic electronic appliances. nih.gov These derivatives are valued for their strong fluorescence, electroactivity, and photostability. nih.gov

Small molecule organic semiconductors offer several advantages, including the ability to be isolated in a chemically pure form and the possibility of fabricating thin layers through methods like vacuum deposition. tcichemicals.com The diverse structures achievable with carbon-based materials allow for precise control over physical properties such as photo-absorption, emission, energy levels, and solubility through synthetic modifications. tcichemicals.com

Naphthalene diimides (NDIs), a class of naphthalene derivatives, are particularly promising as n-type organic semiconductors for applications in organic field-effect transistors (OFETs), organic solar cells, and batteries. rsc.orgresearchgate.net Their stability, solubility, and high electron affinities contribute to their utility in these devices. rsc.orggatech.edu Research has focused on synthesizing soluble NDI derivatives that can be processed from solution to form semiconductor layers in organic thin-film transistors (OTFTs). For instance, 1,4,5,8-naphthalenetetracarboxylic diimide (NTCDI) derivatives have been synthesized and spin-coated to act as semiconductor layers, demonstrating electron mobilities suitable for air-stable OTFTs. acs.org

The performance of these materials is closely linked to their molecular packing and intermolecular interactions. The strong π–π interactions between the naphthalene cores of NDI molecules facilitate electron transport. rsc.org While solution-processed films may exhibit different morphologies compared to vapor-deposited ones, they still show potential for high electronic charge mobility. rsc.org The development of small molecule photoresists based on rigid structures is also an area of active research for high-resolution patterning in lithography. cornell.edu

Below is a table summarizing key findings from investigations into naphthalene derivatives for small molecule semiconductor applications:

| Derivative Class | Application | Key Findings |

| Naphthalene Diimides (NDIs) | n-type organic semiconductors (OFETs, solar cells) | Promising due to material stability, solubility, and high electron affinity. rsc.orggatech.edu |

| 1,4,5,8-Naphthalenetetracarboxylic diimide (NTCDI) derivatives | Organic Thin-Film Transistors (OTFTs) | Solution-processed films exhibit good electron mobility in air. acs.org |

| Fused Bithiophene Imide (BTI) derivatives | n-type Organic Mixed Ion-Electron Conductors (OMIECs) | Exhibit high figure of merit products, indicating efficient charge transport. rsc.org |

| Porphyrin-based microporous crystals | Chemiresistive gas sensing | Strong π–π interactions enable high-performance gas sensing. rsc.org |

Development of Luminescent Materials Based on 2-Methoxy-6-phenylnaphthalene Structures

The structural framework of this compound lends itself to the development of novel luminescent materials. The naphthalene core provides a rigid and planar platform with inherent fluorescence properties. nih.gov The methoxy (B1213986) and phenyl substituents can be strategically modified to tune the photophysical properties, such as absorption and emission wavelengths.

Research into related structures demonstrates the potential of this chemical motif. For example, the synthesis of various methoxylated 2-phenylnaphthalenes has been explored, highlighting the accessibility of this class of compounds. acs.org Furthermore, studies on the luminescent properties of naphthalene derivatives, including those with different functional groups, show that these compounds can exhibit strong fluorescence. nih.govresearchgate.net The development of fluorescent probes based on the naphthalene framework for detecting ions and biomolecules underscores the versatility of these structures in creating materials with specific optical responses. nih.gov

In one study, the demethylation of methoxy-2-phenylnaphthalenes to their corresponding hydroxylated derivatives was performed to investigate structure-activity relationships. plos.org While this study focused on biological activity, it demonstrates the chemical tractability of modifying the methoxy group, a key step in tuning the electronic and, consequently, the luminescent properties of the molecule. The synthesis of 2-acetyl-6-methoxynaphthalene (B28280) also provides a precursor for further functionalization to create more complex luminescent structures. orgsyn.org

The following table presents data on related luminescent compounds, illustrating the potential for designing materials based on the this compound scaffold:

| Compound Type | Key Feature | Relevance to Luminescent Materials |

| 2-Phenylnaphthalenes with hydroxyl groups | Synthesis from methoxy precursors plos.org | Demonstrates tunability of electronic properties through functional group modification. |

| Lanthanide complexes with naphthalene-containing ligands | Formation of luminescent coordination polymers osti.gov | The naphthalene unit can act as an antenna to sensitize lanthanide emission. |

| Naphthalocyanines with methoxyphenyl groups | Red-shifted Q-band absorption nih.gov | The methoxy group influences the energy gap and photophysical properties. |

| Quinoline derivatives with methoxy groups | Photoluminescence observed nih.gov | The presence of a methoxy group is compatible with luminescent behavior in related heterocyclic systems. |

Structure-Property Relationships in Advanced Materials Design and Fabrication

The π-conjugated system of the naphthalene core is fundamental to the electronic properties of these molecules. nih.gov The methoxy group at the 2-position and the phenyl group at the 6-position influence the electron distribution within this system. The methoxy group, being an electron-donating group, can affect the energy levels of the frontier molecular orbitals (HOMO and LUMO), which in turn dictates the absorption, emission, and charge transport characteristics. The phenyl group can extend the conjugation and influence intermolecular packing in the solid state, which is critical for charge mobility in semiconductor applications. rsc.org

The relationship between processing, structure, properties, and performance is a central concept in materials science. researchgate.net For small molecule semiconductors, the fabrication method (e.g., solution processing vs. vacuum deposition) can significantly affect the morphology and crystallinity of the resulting thin film, thereby impacting device performance. rsc.orgacs.org For instance, the ability to form stable, uniform films is a crucial property that is influenced by the molecule's solubility and intermolecular forces, both of which are tied to its chemical structure. tcichemicals.com

Investigations into various naphthalene derivatives provide insight into these structure-property relationships. For example, the introduction of different functional groups on the naphthalene core has been shown to tune the electrochemical potentials and optical properties of the resulting materials. ubc.ca This tunability is essential for designing materials with specific characteristics for applications like OLEDs, where color purity and efficiency are paramount, or OFETs, where high charge carrier mobility is required. gatech.eduencyclopedia.pub

Functional Naphthalene Derivatives As Chemical Probes and Sensors

Design Principles for Naphthalene-Based Fluorescent Probes

The efficacy of a fluorescent probe hinges on a design that translates a specific chemical recognition event into a measurable optical signal. For naphthalene-based probes, the core design principle often revolves around the modular "fluorophore-spacer-receptor" architecture. nih.govmdpi.com

The Fluorophore: This is the signal-reporting unit. The naphthalene (B1677914) core itself is an excellent fluorophore. Its inherent fluorescence can be fine-tuned by attaching various functional groups. For instance, substituting the naphthalene ring with electron-donating and electron-accepting groups can significantly enhance fluorescence intensity and modulate emission wavelengths. mdpi.comresearchgate.net In the case of 2-Methoxy-6-phenylnaphthalene, the methoxy (B1213986) group (-OCH₃) acts as an electron-donating group, influencing the electronic properties of the naphthalene system.

The Receptor: This component is responsible for selectively binding the target analyte (e.g., a metal ion, an anion, or a biomolecule). The choice of receptor dictates the probe's specificity. Receptors are often chelating agents like Schiff bases, crown ethers, or other ligands that form stable complexes with the target species. nih.gov

The Spacer: The spacer links the fluorophore to the receptor. It can be a simple covalent bond or a short chain that electronically insulates or facilitates communication between the two other components, depending on the desired sensing mechanism.

A critical aspect of the design is engineering the interaction between the receptor and the fluorophore. The binding of an analyte to the receptor must trigger a distinct change in the photophysical properties of the naphthalene fluorophore, such as turning fluorescence "on" or "off," or causing a shift in the emission wavelength. mdpi.com This change is the basis for detection and quantification.

Sensing Mechanisms and Selectivity in Naphthalene-Derived Chemosensors

The selectivity and sensitivity of naphthalene-derived chemosensors are governed by the specific photophysical mechanism employed. Two of the most prominent mechanisms are Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT). mdpi.com

The PET mechanism is a powerful tool for designing "off-on" fluorescent sensors. In such a system, the receptor (electron donor) is positioned to quench the fluorescence of the excited naphthalene fluorophore (electron acceptor) through the transfer of an electron. nih.govresearchgate.net This keeps the probe in a non-fluorescent "off" state.

The sensing event occurs when the target analyte binds to the receptor. This binding interaction alters the electronic properties of the receptor, specifically its oxidation potential, making it more difficult for the electron transfer to occur. As a result, the PET process is inhibited, and the fluorescence of the naphthalene core is restored, switching the sensor to the "on" state. nih.govresearchgate.net This mechanism is highly effective for detecting cations, such as metal ions, which strongly interact with the lone pair electrons on the receptor. mahendrapublications.com Naphthalene-based PET sensors have been successfully developed for the selective detection of ions like Al³⁺ and Mg²⁺. nih.gov

Table 1: Example of a Naphthalene-Based PET Sensor for Al³⁺ and Mg²⁺ Data sourced from a study on a naphthalene Schiff-base probe. nih.gov

| Property | Value |

| Analyte (Condition 1) | Al³⁺ (at pH 6.3) |

| Analyte (Condition 2) | Mg²⁺ (at pH 9.4) |

| Mechanism | Photoinduced Electron Transfer (PET) Inhibition |

| Response Type | "Off-On" Fluorescence Enhancement |

| Excitation Wavelength | 425 nm |

| Emission Wavelength | 475 nm |

| Binding Stoichiometry | 1:1 (Probe:Metal Ion) |

| Application | Live Cell Imaging |

The ICT mechanism is characteristic of molecules that possess both an electron-donating group and an electron-accepting group attached to a conjugated π-system, often referred to as push-pull systems. researchgate.net Upon photoexcitation, there is a significant transfer of electron density from the donor to the acceptor, creating a highly polar excited state with a large dipole moment. researchgate.net

This change in dipole moment makes the fluorescence of ICT-based probes highly sensitive to the polarity of their surrounding environment. In more polar solvents, the polar excited state is stabilized, which typically results in a red shift (a shift to a longer wavelength) of the emission spectrum. This phenomenon, known as solvatochromism, makes ICT-based naphthalene derivatives excellent probes for sensing environmental properties like solvent polarity or the hydrophobicity of binding sites in biomolecules. mdpi.com The strategic placement of donor and acceptor groups at the 2 and 6 positions of the naphthalene ring is known to significantly enhance fluorescence via the ICT mechanism. researchgate.net

Table 2: Solvatochromic Properties of a Representative Naphthalene Derivative with ICT Character Illustrative data based on general principles for ICT probes. researchgate.net

| Solvent | Polarity | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) |

| Toluene | Low | ~380 | ~450 | ~70 |

| Dichloromethane | Medium | ~382 | ~490 | ~108 |

| Acetonitrile | High | ~385 | ~530 | ~145 |

| Methanol | High (Protic) | ~386 | ~550 | ~164 |

Naphthalene Derivatives in Biosensing Applications (Methodological Aspects and Probe Development)

The favorable properties of naphthalene derivatives, such as good photostability, high fluorescence efficiency, and relatively low molecular weight, make them highly suitable for biosensing and cellular imaging. nih.govmdpi.com Methodologically, the development of these probes involves synthesizing a naphthalene core and functionalizing it with a recognition group that is selective for a specific biological target.

A key advantage of many naphthalene-based probes is their ability to function in aqueous media, which is essential for biological applications. nih.gov Furthermore, their hydrophobic nature can be tailored to facilitate cell membrane permeability, allowing for the imaging of intracellular processes and analytes. nih.gov Researchers have successfully applied naphthalene-based fluorescent probes for imaging Al³⁺ and Mg²⁺ within living cells, demonstrating their practical utility in biological systems with negligible cytotoxicity. nih.gov Luminescence-based biosensors incorporating naphthalene-responsive elements have also been used to assess the biodegradation of naphthalene in environmental soil samples, showcasing their versatility beyond cellular applications. nih.govuea.ac.uk

Development of Sensors for Specific Chemical Species and Environments

The modular design of naphthalene-based probes has enabled the development of a wide array of sensors for various chemical targets and environmental conditions. By pairing the naphthalene fluorophore with different recognition moieties, researchers have created highly selective and sensitive probes.

These sensors have found applications in environmental monitoring, such as detecting pollutants like hydrazine in water or quantifying naphthalene levels in air and soil. ifremer.frresearchgate.netnih.gov In the realm of inorganic chemistry, they are widely used for the detection of trace metal ions, which is critical for both environmental safety and human health. The development of naphthalene-derived Schiff base chemosensors has been particularly fruitful, leading to effective probes for ions such as Zn²⁺ and Cu²⁺. tandfonline.comrsc.orgnih.gov

Table 3: Examples of Naphthalene-Based Probes for Specific Analytes

| Target Analyte | Naphthalene Core Structure | Sensing Mechanism | Limit of Detection (LOD) | Reference |

| Zinc (Zn²⁺) | Naphthalene Schiff-base | Chelation Enhanced Fluorescence (CHEF) | 0.33 µM | tandfonline.com |

| Zinc (Zn²⁺) | Naphthalene-derived Schiff base | Fluorescence Enhancement | 1.91 µM | rsc.org |

| Copper (Cu²⁺) | Naphthalimide derivative | Fluorescence Quenching | 1.8 µM | nih.gov |

| Aluminum (Al³⁺) | Naphthalene derivative | PET Inhibition | 8.73 x 10⁻⁸ M | mdpi.com |

| Iron (Fe²⁺) | 2-hydroxy-1-naphthaldehyde derivative | Fluorescence Quenching | Nanomolar range | researchgate.net |

| Hydrazine | Naphthalene-based dye | Fluorescence Response | Not Specified | researchgate.net |

Supramolecular Chemistry Involving Naphthalene Moieties

Naphthalene (B1677914) as a Building Block in Supramolecular Assemblies and Architectures

The naphthalene moiety serves as a fundamental building block for a wide array of supramolecular structures, ranging from discrete cages to extended polymers. nih.govthieme-connect.de Its derivatives, such as naphthalene-diimides (NDIs), are extensively used due to their favorable photophysical and redox properties, making them suitable for applications in optoelectronics. thieme-connect.dethieme-connect.com The core of the NDI can be substituted to fine-tune these properties, enhancing their potential for creating functional materials through self-assembly. thieme-connect.dethieme-connect.com

Hydrogen bonding is a powerful tool to direct the programmed assembly of NDI-based systems. By attaching functional groups capable of forming hydrogen bonds (like amides, ureas, or peptides), the self-assembly process can be precisely controlled to form specific nanostructures such as fibrillar gels, nanotubes, and vesicles. rsc.orggoogle.com

Another example involves using 1,8-dihydroxy naphthalene as a building block. In combination with aryl boronic acids and nitrogen-containing ligands like 4,4'-bipyridine, it can self-assemble through dative N→B covalent bonds to form stable, H-shaped host-guest complexes. nih.govnih.gov These structures demonstrate the effectiveness of combining the naphthalene scaffold with other recognition motifs to create complex supramolecular aggregates. nih.gov The compound 2-Methoxy-6-phenylnaphthalene, with its extended aromatic system and substituents, represents a potential building block whose methoxy (B1213986) and phenyl groups could be used to modulate solubility, electronic properties, and intermolecular interactions within a larger assembly.

The rational design of supramolecular architectures relies on the predictable self-assembly of building blocks. nih.gov Peptides N-protected with naphthalene-derived groups, for instance, have been shown to form hydrogels. The self-assembly is primarily driven by intermolecular π-π stacking of the naphthalene moieties, with molecular dynamics simulations confirming that the specific substitution pattern on the naphthalene ring influences the stability and structure of the resulting gel network. mdpi.com